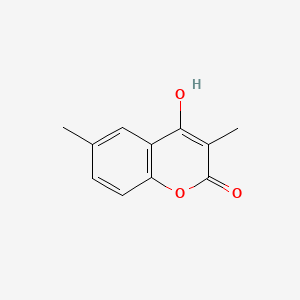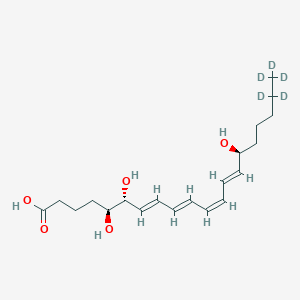
Lipoxin A4-d5
Vue d'ensemble
Description
Lipoxin A4-d5 (LXA4-d5) est un dérivé deutéré du Lipoxin A4 (LXA4). LXA4 est un médiateur eicosanoïde endogène dérivé de la lipooxygénase qui joue un rôle crucial dans la résolution de l'inflammation et la régulation immunitaire . Découvrons maintenant ses méthodes de préparation, ses réactions chimiques, ses applications scientifiques, son mécanisme d'action et comment il se compare à des composés similaires.
Mécanisme D'action
Target of Action
Lipoxin A4-d5, also known as LXA4, is an endogenous bioactive lipid mediator involved in the regulation of inflammation . It primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . By interacting with these cells, LXA4 promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .
Mode of Action
LXA4 exerts its immunomodulatory effects by regulating the behavior of its target immune cells . It inhibits the proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Furthermore, LXA4 inhibits serum amyloid A (SAA)-mediated IL-8 release .
Biochemical Pathways
LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Pharmacokinetics
It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo, which may be involved in transcellular metabolism .
Result of Action
The result of LXA4’s action is a reduction in inflammation and promotion of tissue repair . It inhibits the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines . For example, LXA4 can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .
Action Environment
The action of LXA4 can be influenced by environmental factors. For instance, increased stress stimulates the high-level adrenaline production in labor. Then, adrenaline upregulates the expression of 12/15-LOX (lipoxygenase) to produce more LXA4, which is an inflammation inhibitor . Therefore, the environment and physiological state of the body can significantly influence the action, efficacy, and stability of LXA4.
Analyse Biochimique
Biochemical Properties
Lipoxin A4-d5 interacts with various enzymes, proteins, and other biomolecules. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . This compound plays a crucial role in biochemical reactions by promoting the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific receptors and modulating signaling pathways. For instance, it regulates M1/M2 polarization of macrophages via the FPR2–IRF pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .
Transport and Distribution
Lipoxin A4, the non-deuterated form of this compound, is known to be secreted by immune cells such as neutrophils and macrophages .
Subcellular Localization
Lipoxin A4, the non-deuterated form of this compound, is known to exert its effects at various cellular locations by interacting with specific receptors and modulating signaling pathways .
Méthodes De Préparation
Voies de synthèse : LXA4-d5 peut être synthétisé par des réactions chimiques spécifiques, incorporant des atomes de deutérium à des positions spécifiques. Malheureusement, les voies de synthèse détaillées de LXA4-d5 ne sont pas facilement disponibles dans la littérature. Les chercheurs utilisent généralement des précurseurs deutérés pendant la synthèse pour introduire des marquages au deutérium.
Production industrielle : LXA4-d5 n'est pas produit industriellement en raison de son utilisation spécialisée en tant qu'étalon interne dans les milieux de recherche.
Analyse Des Réactions Chimiques
Réactions : LXA4-d5 subit probablement des réactions similaires à celles de son homologue non deutéré, LXA4. Ces réactions comprennent :
Oxydation : LXA4-d5 peut participer à des processus oxydatifs.
Réduction : Les réactions de réduction pourraient modifier sa structure.
Substitution : Les atomes de deutérium peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants : Les réactifs et conditions spécifiques pour les réactions de LXA4-d5 restent inconnus. Les chercheurs utilisent souvent les protocoles standard utilisés pour LXA4.
Principaux produits : Les principaux produits formés lors des réactions de LXA4-d5 dépendraient du type de réaction et des conditions spécifiques. Des recherches supplémentaires sont nécessaires pour élucider ces produits.
4. Applications de la recherche scientifique
LXA4-d5 est un outil essentiel en lipidomique et en recherche sur l'inflammation. Ses applications comprennent :
Quantification : LXA4-d5 sert d'étalon interne pour quantifier les niveaux de LXA4 dans les échantillons biologiques à l'aide de la spectrométrie de masse.
Pharmacocinétique : Le marquage au deutérium affecte le métabolisme des médicaments, ce qui rend LXA4-d5 précieux pour l'étude de la pharmacocinétique.
5. Mécanisme d'action
LXA4 exerce ses effets en se liant à des récepteurs spécifiques et en modulant les voies de signalisation. Il interagit avec :
Voie ERK1/2 : LXA4 inhibe l'activation d'ERK1/2, impactant la prolifération cellulaire et la production de cytokines.
Voie NF-kB : LXA4 supprime l'inflammation médiée par NF-kB.
Applications De Recherche Scientifique
LXA4-d5 serves as an essential tool in lipidomics and inflammation research. Its applications include:
Quantification: LXA4-d5 acts as an internal standard for quantifying LXA4 levels in biological samples using mass spectrometry.
Pharmacokinetics: Deuterium labeling affects drug metabolism, making LXA4-d5 valuable for studying pharmacokinetics.
Comparaison Avec Des Composés Similaires
L'unicité de LXA4-d5 réside dans son marquage au deutérium, qui permet une quantification précise. Des composés similaires comprennent LXA4 lui-même et des eicosanoïdes apparentés.
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-YUMLLTTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347052 | |
| Record name | Lipoxin A4-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622429-53-1 | |
| Record name | Lipoxin A4-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)
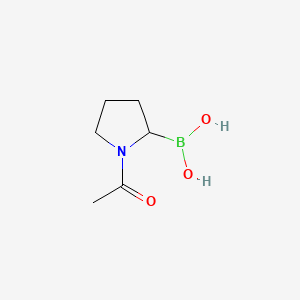
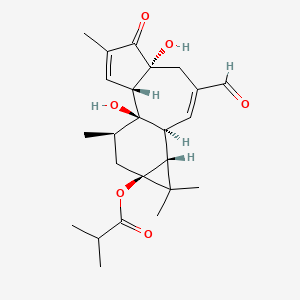
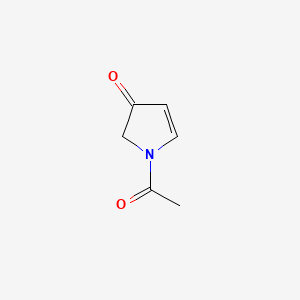
![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
